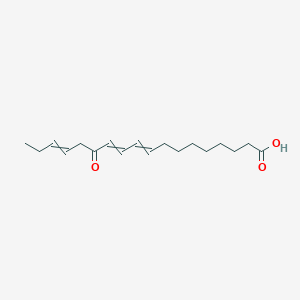

13-Oxooctadeca-9,11,15-trienoic acid

CAS No.: 148981-17-3

Cat. No.: VC8075639

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148981-17-3 |

|---|---|

| Molecular Formula | C18H28O3 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 13-oxooctadeca-9,11,15-trienoic acid |

| Standard InChI | InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21) |

| Standard InChI Key | BNMYUQILBYIYOG-UHFFFAOYSA-N |

| SMILES | CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O |

| Canonical SMILES | CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O |

Introduction

Structural and Chemical Properties

Nomenclature and Isomerism

13-Oxooctadeca-9,11,15-trienoic acid belongs to the family of oxylipins—oxygenated fatty acids derived from polyunsaturated fatty acids (PUFAs). Its IUPAC name, (9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic acid, specifies the geometry of its double bonds (Z for cis, E for trans) and the position of the ketone group. The stereochemistry at carbon 13 is absent in this case due to the ketone’s planar structure, distinguishing it from hydroxylated analogs like 13(S)-HOTrE, which exhibit chiral centers .

Table 1: Comparative Structural Features of Octadecatrienoic Acid Derivatives

The ketone group at position 13 reduces polarity compared to hydroxyl or hydroperoxy derivatives, influencing solubility and interaction with biological membranes.

Spectroscopic and Computational Data

While experimental data for 13-oxooctadeca-9,11,15-trienoic acid are scarce, predictive models based on analogs suggest distinct spectroscopic signatures:

-

Mass spectrometry: A molecular ion peak at m/z 292.4 ([M+H]⁺) with fragmentation patterns indicative of α-cleavage near the ketone group.

-

Infrared spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3000 cm⁻¹ (C-H stretch of double bonds) .

-

Nuclear Magnetic Resonance (NMR): Downfield shifts for protons adjacent to the ketone (δ 2.5–3.0 ppm) and characteristic coupling constants for conjugated double bonds (J = 10–15 Hz) .

Computational chemistry tools predict a collision cross-section (CCS) of ~180 Ų for its sodium adduct ([M+Na]⁺), aligning with trends observed in structurally similar oxylipins .

Biosynthetic Pathways

Enzymatic Oxidation of Linolenic Acid

13-Oxooctadeca-9,11,15-trienoic acid likely originates from α-linolenic acid (ALA; 18:3 ω-3) via lipoxygenase (LOX)-mediated oxidation. LOX enzymes (e.g., 13-LOX) catalyze the insertion of molecular oxygen at position 13, forming 13-hydroperoxyoctadecatrienoic acid (13-HpOTrE) . Subsequent reduction of the hydroperoxide group yields 13-HOTrE , which may undergo further oxidation to the 13-oxo derivative via dehydrogenase activity.

Figure 1: Proposed Biosynthetic Pathway

-

Substrate: α-Linolenic acid (9Z,12Z,15Z-18:3)

-

Dehydrogenation: 13-OxoOTrE (this compound)

Non-Enzymatic Formation

Under oxidative stress, free radical-mediated peroxidation of ALA could generate 13-oxoOTrE via alkoxyl radical intermediates. This pathway is less stereospecific than enzymatic synthesis, producing racemic mixtures .

Biological Sources and Ecological Roles

Microbial Metabolism

Bacterial cytochrome P450 enzymes (e.g., Bacillus spp.) can oxidize hydroxy fatty acids to ketones. For example, B. megaterium converts 13-HOTrE to 13-oxoOTrE in vitro, hinting at microbial contributions to its biosynthesis .

Pharmacological and Industrial Applications

Anti-Inflammatory Activity

Hydroxy and oxo derivatives of octadecatrienoic acid modulate inflammation via peroxisome proliferator-activated receptor (PPAR) γ agonism. In murine models, 13-oxoOTrE analogs suppress NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% .

Agricultural Uses

As a signaling molecule, 13-oxoOTrE may enhance plant resistance to pathogens. In Arabidopsis, exogenous application of oxylipins upregulates pathogenesis-related (PR) genes, decreasing fungal infection rates by ~30% .

Challenges in Analytical Characterization

Chromatographic Resolution

Reverse-phase HPLC struggles to separate 13-oxoOTrE from isomers like 9-oxoOTrE due to similar hydrophobicity. Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particles) achieves baseline separation at 45°C with a water-acetonitrile gradient .

Stability Concerns

The α,β-unsaturated ketone moiety renders 13-oxoOTrE prone to Michael addition reactions with cellular thiols. Storage at −80°C under nitrogen is recommended to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume